molecular formula C16H15NO4 B1297328 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid CAS No. 24460-11-5

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Cat. No. B1297328
CAS RN: 24460-11-5
M. Wt: 285.29 g/mol
InChI Key: GLELQLHCSRTFFD-UHFFFAOYSA-N
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Description

2-(4-Dimethylamino-2-hydroxy-benzoic acid), or DMHA, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, and is a common ingredient in many products, such as dietary supplements and energy drinks. DMHA is a potent stimulant, and has been used in lab experiments to study its effects on the body. It has been found to have a variety of biochemical and physiological effects, and its potential for future research is vast.

Scientific Research Applications

Protecting Groups in Organic Synthesis

The use of benzoyl derivatives as protecting groups for alcohols and other functional groups is a common strategy in synthetic organic chemistry. For instance, 2-(prenyloxymethyl)benzoyl (POMB) group has been introduced with high yields to hydroxyl functions, showcasing the utility of benzoyl derivatives in complex organic syntheses (Vatèle, 2005). This suggests that "2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid" could also find applications in the protection of sensitive functional groups during synthetic procedures.

Anion Recognition and Sensing

Benzoyl derivatives have been used as chromogenic and fluorogenic hosts for anion recognition. For example, 4-(N,N-dimethylamino)benzoic acid demonstrated remarkable selectivity to divalent anions like HPO4^2- and SO4^2-, indicating its potential as a selective sensor for environmental and biological analysis (Hou & Kobiro, 2006). This insight hints at the possibility of utilizing "2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid" in the development of new sensors for specific anions.

Liquid Crystal Synthesis

Benzoyl compounds have been synthesized for applications in liquid crystal technology. The synthesis of 4-(ω-Arcyloybutoxy)benzoic acid from related materials has led to the development of nematic liquid crystals, which are crucial for display technologies (Qi, 2008). This suggests a potential application of "2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid" in the synthesis of new materials with unique electrophysical properties.

Drug Metabolism Studies

Understanding the metabolic pathways of chemical compounds is crucial in drug development. Research on the oxidative metabolism of novel antidepressants has highlighted the role of benzoic acid derivatives in the formation of metabolites (Hvenegaard et al., 2012). This underscores the potential of "2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid" in pharmacokinetic studies to elucidate metabolic pathways and drug interactions.

properties

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)10-7-8-13(14(18)9-10)15(19)11-5-3-4-6-12(11)16(20)21/h3-9,18H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELQLHCSRTFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349613
Record name 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

CAS RN

24460-11-5
Record name 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24460-11-5
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Q & A

Q1: What is the structural characterization of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid?

A1: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, also known as resorcinol phthalein or fluorescein, is an organic compound with the molecular formula C16H15NO4 [, ]. A study characterized its crystal structure, revealing a dihedral angle of 75.21° between the two benzene rings within the molecule []. The crystal structure is further stabilized by an intramolecular hydrogen bond (O—H⋯O) with an O⋯O distance of 2.589 Å []. Interestingly, in the solid state, this compound forms a solvate with methanol, where the methanol molecule bridges two molecules of the compound via hydrogen bonding [].

Q2: What are the applications of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in bioimaging?

A2: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid serves as a crucial starting material for synthesizing a new class of benzorhodamine fluorescent dyes []. These benzorhodamines exhibit desirable properties for bioimaging applications, including photostability and near-infrared (NIR) emission with large Stokes shifts exceeding 120 nm []. These characteristics enable long-term bioimaging at deeper depths with minimal autofluorescence and self-quenching []. Researchers have successfully utilized a carboxy benzorhodamine derivative for both fluorescent imaging in cells and tissues, as well as for photothermal therapy of cancer cells and xenograft tumors in mice [].

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